N-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-N-(3-methoxy-phenyl)-acetamide
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Overview
Description
N-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-N-(3-methoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a methoxy-phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-N-(3-methoxy-phenyl)-acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as 3-cyano-4,6-dimethylpyridine, which can be synthesized through cyclization reactions involving nitriles and aldehydes.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Methoxy-Phenyl Group Attachment: The final step involves coupling the methoxy-phenyl group to the acetamide derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-N-(3-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-N-(3-methoxy-phenyl)-acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and methoxy groups could play a role in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-(3-Cyano-4-methyl-pyridin-2-yl)-N-(3-methoxy-phenyl)-acetamide: Has one less methyl group on the pyridine ring, potentially altering its steric and electronic characteristics.
Properties
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-12(2)19-17(16(11)10-18)20(13(3)21)14-6-5-7-15(9-14)22-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKOOZZLOKLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC(=CC=C2)OC)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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